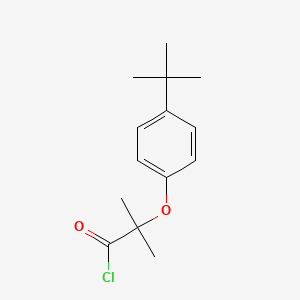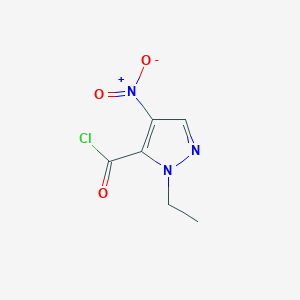![molecular formula C16H14Cl2O3 B1393918 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride CAS No. 1160251-21-7](/img/structure/B1393918.png)
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride
Übersicht
Beschreibung
“4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride” is a chemical compound with the molecular formula C16H14Cl2O3 and a molecular weight of 325.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride” consists of 16 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- New derivatives of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine were synthesized, showcasing the potential of chlorobenzyl compounds in creating biologically significant molecules (Salama, 2020).
- A study on benzyl and benzoyl substituted oxime-phosphazenes highlights the versatility of chlorobenzyl compounds in synthesizing complex molecules with potential applications in various fields (Çil, Arslan, & Görgülü, 2006).
Crystal Structure Analysis
- Isomorphism in 1-(2-halidobenzyl)-4-[(E)-2-(3-hydroxyphenyl)ethenyl]pyridinium halide hemihydrates was analyzed, demonstrating the structural properties of chlorobenzyl-based compounds (Prukała, Prukała, & Kubicki, 2008).
Catalytic Applications
- Palladium complexes of bis(di-tert-butylphosphinomethyl)benzene were used for the methoxycarbonylation of aryl chlorides, including chlorobenzyl compounds, revealing their potential in catalysis (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).
Antimicrobial Activity
- Synthesis and genotoxicity assessment of heterocyclic compounds containing 1,2,3-Selena- or 1,2,3-Thiadiazole Rings, with 4-chlorobenzyl components, were conducted to evaluate their antimicrobial activity (Al-Smadi et al., 2019).
Fluorescent Sensing
- A benzothiadiazole-based fluorescent sensor for detecting oxalyl chloride and phosgene used a chlorobenzyl compound, indicating its use in the development of sensitive chemical sensors (Zhang et al., 2017).
Photophysical Properties
- The photophysical properties of N-chlorobenzyl substituted (E)-2'(3'-or 4')-hydroxy-4-stilbazolium chlorides were studied, highlighting the potential of chlorobenzyl compounds in developing photonic materials (Prukała, Prukała, Khmelinskii, & Sikorski, 2011).
Biological Activity
- Synthesis and biological activity of ester- and amide-functionalized imidazolium salts and related water-soluble coinage metal N-heterocyclic carbene complexes, involving chlorobenzyl compounds, were studied for their cytotoxic properties (Pellei et al., 2012).
Enzymatic Mediated Chlorination
- Chloroperoxidase-mediated chlorination of aromatic groups in fulvic acid was investigated, using chlorobenzyl compounds, to understand environmental impacts (Niedan, Pavasars, & Oberg, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-3-ethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-15-9-12(16(18)19)6-7-14(15)21-10-11-4-3-5-13(17)8-11/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMLBWAOGNJIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B1393835.png)
![Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393837.png)
![5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1393840.png)
![1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393841.png)








![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393856.png)
